Molecular Formula and Substitution Pattern Differentiation from Common Piperazinedione Comparators
The target compound's molecular formula C₇H₁₂N₂O₂ (MW 156.18 g/mol) places it in a distinct chemical space compared to the unsubstituted parent 2,5-piperazinedione (C₄H₆N₂O₂, MW 114.10 g/mol), the mono-N-methyl analog 1-methyl-2,5-piperazinedione (C₅H₈N₂O₂, MW 128.13 g/mol), and the regioisomeric 3-ethyl-3-methyl-2,5-piperazinedione (C₇H₁₂N₂O₂, MW 156.18 g/mol, CAS 856845-83-5) . The 3-ethyl-1-methyl substitution pattern introduces a specific combination of lipophilic bulk (ethyl at C3) and N-alkylation (methyl at N1) that differs fundamentally from the geminal disubstitution at C3 in the regioisomer. This structural divergence predicts altered conformational preferences, hydrogen-bonding capacity, and steric interactions with biological targets.
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | C₇H₁₂N₂O₂, MW 156.18 g/mol; 3-ethyl (C3) and 1-methyl (N1) substitution |
| Comparator Or Baseline | 1-Methyl-2,5-piperazinedione: C₅H₈N₂O₂, MW 128.13 g/mol, N1-methyl only. 3-Ethyl-3-methyl-2,5-piperazinedione (CAS 856845-83-5): C₇H₁₂N₂O₂, MW 156.18 g/mol, geminal ethyl and methyl at C3. |
| Quantified Difference | MW difference of +28.05 g/mol vs. 1-methyl analog (ethyl group addition). Regioisomeric relationship with 3-ethyl-3-methyl analog. |
| Conditions | Calculated molecular properties; no experimental biological data available for direct comparison. |
Why This Matters
The distinct substitution pattern defines a unique chemical entity for SAR exploration, enabling researchers to systematically probe the contributions of N-alkylation versus C-alkylation to biological activity.
